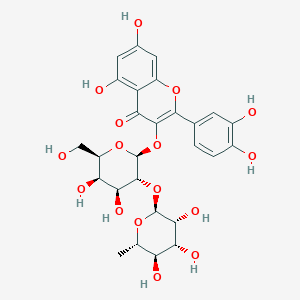

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

描述

ICARISIDE II is an active flavonoid compound extracted from the traditional Chinese medicinal herb Epimedii. It possesses multiple biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic properties . ICARISIDE II has gained significant attention in recent years due to its potential therapeutic effects, particularly in inducing apoptosis and inhibiting proliferation in various cancers .

准备方法

合成路线和反应条件

淫羊藿苷II可以通过其前体淫羊藿苷C的酶促水解制备。该过程涉及在丙酸乙酯和HAc-NaAc缓冲液(pH 4.5)(3:2,v/v)构建的两相体系中使用β-葡聚糖酶。 水解在60°C下进行40分钟,转化率高达91.69% .

工业生产方法

淫羊藿苷II的工业生产涉及类似的酶促水解过程,该过程高效且有望用于大规模应用。 该方法与传统方法相比简化,使其适合工业生产 .

化学反应分析

反应类型

淫羊藿苷II经历各种化学反应,包括氧化、还原和取代。这些反应对其生物活性和治疗效果至关重要。

常用试剂和条件

氧化: 淫羊藿苷II可以在温和条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行。

取代: 取代反应通常涉及在受控条件下的亲核或亲电试剂。

主要生成物

这些反应生成的主要产物包括淫羊藿苷II的各种衍生物,这些衍生物可能表现出增强的或修饰的生物活性。

科学研究应用

Chemical Properties and Structure

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a complex flavonol glycoside characterized by its unique structure, which includes a quercetin backbone linked to a rhamnopyranosyl and galactopyranosyl moiety. Its molecular formula is .

Antioxidant Properties

Quercetin glycosides are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity, which can help mitigate oxidative stress in biological systems .

Antimicrobial Effects

Studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it showed effective inhibition against Candida albicans and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 64 μg/mL and 82 μg/mL, respectively . This suggests potential applications in developing natural antimicrobial agents.

Anti-inflammatory Effects

Quercetin glycosides are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of quercetin glycosides contribute to cardiovascular health. Studies suggest that they can improve endothelial function and reduce blood pressure, making them candidates for dietary supplements aimed at heart health .

Cancer Research

Emerging research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This positions it as a potential adjunct therapy in cancer treatment protocols.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of quercetin derivatives highlighted the efficacy of this compound against specific fungal strains. The results indicated a significant reduction in fungal growth, supporting its use as a natural antifungal agent .

Case Study 2: Cardiovascular Benefits

In a clinical trial assessing the impact of quercetin supplementation on cardiovascular health, participants who received quercetin showed improved endothelial function and reduced markers of inflammation compared to the control group. This underscores the potential role of quercetin glycosides in heart disease prevention .

Data Table: Summary of Biological Activities

作用机制

相似化合物的比较

淫羊藿苷II通常与其他黄酮类化合物如淫羊藿苷和淫羊藿素进行比较。 虽然这三种化合物都表现出抗癌特性,但淫羊藿苷II在同时靶向多种信号通路方面的独特之处使其成为抗癌治疗的有希望的先导化合物 。类似的化合物包括:

淫羊藿苷: 以其壮阳功效和广泛的治疗能力而闻名。

淫羊藿素: 表现出抗癌活性,并且能够有效地靶向癌干细胞和耐药癌细胞.

淫羊藿苷II因其广泛的药理活性以及在各种疾病中的治疗应用潜力而脱颖而出。

生物活性

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside, also referred to as quercetin-Rha-Gal, is a flavonoid glycoside derived from quercetin. This compound exhibits various biological activities that contribute to its therapeutic potential across multiple health domains, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- IUPAC Name : 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

- CAS Registry Number : 117611-67-3

- Molecular Weight : 610.5 g/mol

1. Antioxidant Activity

Quercetin glycosides are known for their potent antioxidant properties. Studies indicate that this compound effectively reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress-related conditions.

| Study | Findings |

|---|---|

| Demonstrated that quercetin inhibits ROS production in macrophages and reduces oxidative stress markers. | |

| Reported significant free radical scavenging activity in various assays. |

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-kB). These actions contribute to its potential in treating inflammatory diseases.

| Mechanism | Effect |

|---|---|

| Inhibition of NF-kB | Reduces expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. |

| Modulation of macrophage activity | Decreases ROS production and inflammatory responses. |

3. Neuroprotective Properties

Research indicates that this compound may have beneficial effects on cognitive functions and neurodegenerative diseases such as Alzheimer’s disease (AD). It has been observed to inhibit the aggregation of β-amyloid plaques and tau protein phosphorylation.

Case Study 1: Alzheimer’s Disease

In a study examining the effects of flavonoids on cognitive decline in AD patients, quercetin was found to significantly improve memory and learning abilities by reducing β-amyloid aggregation and enhancing cholinergic function . The administration of quercetin glycosides showed promise as a complementary therapy for AD.

Case Study 2: Inflammatory Disorders

A clinical trial explored the use of flavonoid-rich diets in patients with chronic inflammatory conditions. Results indicated that those supplemented with quercetin exhibited decreased levels of inflammatory markers and improved overall health outcomes.

属性

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-KLUVJTJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151840 | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117611-67-3 | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。